molecular formula C9H8FNO B1404260 (5-fluoro-1H-indol-2-yl)methanol CAS No. 934969-76-3

(5-fluoro-1H-indol-2-yl)methanol

Cat. No.: B1404260
CAS No.: 934969-76-3
M. Wt: 165.16 g/mol
InChI Key: GNKLLFOAQDNTKH-UHFFFAOYSA-N
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Description

(5-fluoro-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position of the indole ring, making it a unique derivative with potential biological and chemical applications.

Scientific Research Applications

(5-fluoro-1H-indol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Future Directions

The future directions for “(5-fluoro-1H-indol-2-yl)methanol” could involve further exploration of its therapeutic possibilities. Given its diverse biological activities, it has an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1H-indol-2-yl)methanol typically involves the fluorination of an indole precursor followed by the introduction of a hydroxymethyl group. One common method is the electrophilic fluorination of 1H-indole-2-carbaldehyde using a fluorinating agent such as Selectfluor. The resulting 5-fluoro-1H-indole-2-carbaldehyde is then reduced to this compound using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to (5-fluoro-1H-indol-2-yl)methane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: (5-fluoro-1H-indole-2-carboxylic acid)

    Reduction: (5-fluoro-1H-indol-2-yl)methane

    Substitution: Various substituted indoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-fluoro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1H-indol-2-yl)methanol
  • (5-bromo-1H-indol-2-yl)methanol
  • (5-methyl-1H-indol-2-yl)methanol

Uniqueness

(5-fluoro-1H-indol-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

(5-fluoro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKLLFOAQDNTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethyl 5-fluoro-1H-indole-2-carboxylate 45 (3.1 g, 14.96 mmol) in THF at 0° C. was added lithium aluminum hydride solution (1M, in THF 0.625 g, 16.44 mmol) dropwise and the reaction mixture was stirred for 3.5 hours at 0° C. The reaction mixture was quenched with H2O, 15% NaOH, and H2O before it was filtered and rinsed with THF. Reaction mixture was dried (anhydrous Na2SO4) and evaporation of the solvent gave 2.21 g (90% yield) of the crude (5-fluoro-1H-indol-2-yl)methanol 46 which was used directly in the next step.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.625 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-fluoro-1H-indol-2-yl)methanol
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